5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185294-53-4
VCID: VC2805779
InChI: InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
SMILES: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

CAS No.: 1185294-53-4

Cat. No.: VC2805779

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride - 1185294-53-4

Specification

CAS No. 1185294-53-4
Molecular Formula C11H16ClNO4
Molecular Weight 261.7 g/mol
IUPAC Name 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Standard InChI Key FZIMAWVOPGCTNK-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Canonical SMILES CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl

Introduction

Chemical Identity and Properties

Structural Characteristics

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride possesses a distinctive chemical structure characterized by several key functional groups. The core structure includes a furan ring with multiple substituents: a methyl group at position 5, a morpholinomethyl group at position 4, and a carboxylic acid at position 2. The compound exists as a hydrochloride salt, which influences its physical properties and handling characteristics.

The key structural identifiers for this compound are presented in Table 1:

ParameterValue
IUPAC Name5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
CAS Number1185294-53-4
Molecular FormulaC₁₁H₁₆ClNO₄
Standard InChIInChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Standard InChIKeyFZIMAWVOPGCTNK-UHFFFAOYSA-N
SMILESCC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl

Table 1: Structural identifiers of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

The compound contains multiple functional groups that contribute to its chemical behavior:

  • A furan ring (five-membered aromatic heterocycle with oxygen)

  • A carboxylic acid group (-COOH)

  • A morpholine ring (six-membered heterocycle with oxygen and nitrogen)

  • A methyl substituent

  • A methylene bridge connecting the morpholine to the furan ring

Physical Properties

The physical properties of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride are important for its handling, storage, and application in research settings. The key physical properties are summarized in Table 2:

PropertyValue
Molecular Weight261.7 g/mol
Physical StateSolid (at standard conditions)
ColorNot specified in available literature
SolubilityWater soluble (enhanced by hydrochloride salt formation)
Melting PointNot specified in available literature
Boiling PointNot specified in available literature
DensityNot specified in available literature

Table 2: Physical properties of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

As a hydrochloride salt, the compound generally exhibits enhanced water solubility compared to its free base form. This property makes it more suitable for certain research applications, particularly those requiring aqueous solutions or biological testing systems. The presence of the hydrochloride moiety typically influences the compound's stability, solubility profile, and behavior in various solvents.

Chemical Properties

Key chemical properties and reactivity patterns include:

  • Acid-Base Behavior: As a carboxylic acid, it can undergo acid-base reactions, forming carboxylate salts with bases. The presence of the hydrochloride makes it acidic in solution.

  • Esterification: The carboxylic acid group can react with alcohols to form esters, a common reaction that may be enhanced with catalysts to improve reaction rates and selectivity.

  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile in certain reactions, although its reactivity is moderated by the ring structure.

  • Aromatic Substitution: The furan ring may participate in electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene due to its heterocyclic nature.

  • Hydrogen Bonding: The compound can form hydrogen bonds through its carboxylic acid group (donor and acceptor) and the morpholine oxygen (acceptor), influencing its interactions with solvents and biological systems.

Synthesis and Preparation

Analytical Characterization

The identity, purity, and structural confirmation of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride are typically assessed using multiple complementary analytical techniques. The primary methods used for characterization include:

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination and monitoring of reaction progress during synthesis. HPLC provides information about the compound's retention behavior and can be coupled with various detection methods to enhance sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound. ¹H-NMR can confirm the presence and environment of hydrogen atoms, while ¹³C-NMR provides information about the carbon framework. Additional techniques like COSY, HSQC, and HMBC may be employed for complete structural elucidation.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands, particularly useful for confirming the presence of the carboxylic acid, furan ring, and morpholine moieties.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing additional structural confirmation and purity assessment.

Table 3 outlines the expected key spectral characteristics for this compound:

Analytical TechniqueExpected Key Features
¹H-NMRSignals for furan CH (singlet), N-CH₂ protons (likely multiplet), morpholine protons (multiplets), CH₃ protons (singlet)
¹³C-NMRSignals for carboxylic carbon (~165-175 ppm), furan carbons (~105-160 ppm), methyl carbon (~10-15 ppm), morpholine carbons (~40-70 ppm)
IRC=O stretch (~1700 cm⁻¹), O-H stretch of COOH (~2500-3300 cm⁻¹), C-O stretch, furan ring vibrations
MSMolecular ion peak at m/z corresponding to [M+H]⁺ or [M-Cl]⁺, characteristic fragmentation pattern

Table 3: Expected analytical characteristics for 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Comparative Analysis

Related Compounds

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride shares structural similarities with several related compounds that may exhibit comparable or contrasting properties. Understanding these relationships provides valuable context for researchers working with this compound. Table 4 presents a comparison with selected related compounds:

CompoundStructural RelationshipKey DifferencesPotential Significance
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acidParent compound (free base)Lacks HCl saltDifferent solubility profile, potentially altered bioavailability
5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochlorideStructural analogTert-butyl group at position 5, methyl at position 2, carboxylic acid at position 3Different steric properties, potentially altered binding characteristics
5-{[4-(butan-2-yl)phenoxy]methyl}furan-2-carboxylic acidRelated furan-2-carboxylic acidContains phenoxy group instead of morpholine, different substitution patternDifferent physicochemical properties, hydrophobicity, and potential biological interactions

Table 4: Comparison of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride with related compounds

The parent compound (5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid) is identified in PubChem with CID 586899, establishing a clear relationship between the free base and its hydrochloride salt form .

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